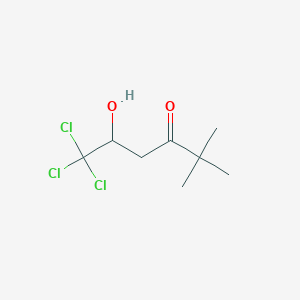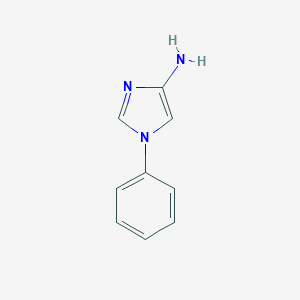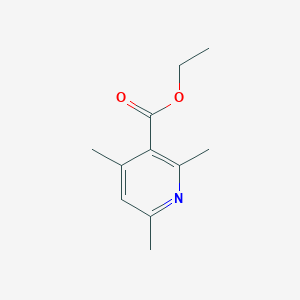
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide promotes the acetylation of histone proteins, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide are mainly related to its inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can modulate the expression of genes involved in immune response and inflammation. The physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide have been studied in animal models, and it has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. This makes it a valuable tool for studying the role of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes in various biological processes. However, one of the limitations of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors such as 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is their non-specificity. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can affect the expression of many genes, and it can be challenging to determine the specific genes that are affected by the inhibitor.
将来の方向性
There are several future directions for the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide. One potential direction is to study the combination of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors with other anticancer agents to improve their efficacy. Another direction is to study the effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors on the immune system and their potential use in immunotherapy. In addition, further research is needed to determine the specific genes that are affected by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors and their role in various biological processes. Overall, the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide and other 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors has the potential to lead to the development of new therapies for various diseases.
合成法
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good to excellent yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
113767-29-6 |
|---|---|
製品名 |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
分子式 |
C10H8Cl2N2OS |
分子量 |
275.15 g/mol |
IUPAC名 |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-3-9(15)14-10-13-7-2-1-6(12)5-8(7)16-10/h1-2,5H,3-4H2,(H,13,14,15) |
InChIキー |
GGPLIRKZIRYPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
正規SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






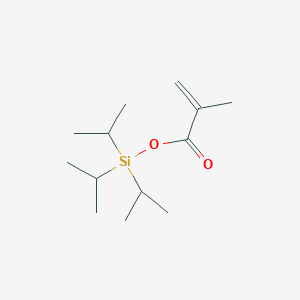

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

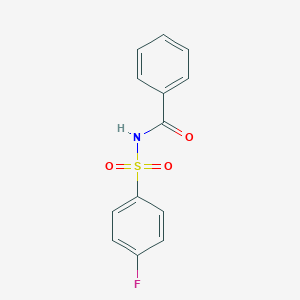
![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
